molecular formula C21H14Cl2N2O2 B14999098 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B14999098
M. Wt: 397.2 g/mol
InChI Key: FEDZEJUYTGLFLY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of benzoxazole and benzamide moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-chlorobenzoxazole with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-2-4-13(5-3-12)20(26)24-17-10-14(6-8-16(17)23)21-25-18-11-15(22)7-9-19(18)27-21/h2-11H,1H3,(H,24,26)

InChI Key

FEDZEJUYTGLFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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